molecular formula C9H18N2O B13182239 N-(2-Amino-2-methylpropyl)cyclobutanecarboxamide

N-(2-Amino-2-methylpropyl)cyclobutanecarboxamide

Cat. No.: B13182239
M. Wt: 170.25 g/mol
InChI Key: YTINKOQQXZLSBX-UHFFFAOYSA-N
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Description

N-(2-Amino-2-methylpropyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C₉H₁₈N₂O It is known for its unique structure, which includes a cyclobutane ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-methylpropyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 2-amino-2-methylpropanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels suitable for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-methylpropyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine or carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-Amino-2-methylpropyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-methylpropyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-2-methylpropyl)cyclopentanecarboxamide
  • N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide
  • N-(2-Amino-2-methylpropyl)cycloheptanecarboxamide

Uniqueness

N-(2-Amino-2-methylpropyl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(2-amino-2-methylpropyl)cyclobutanecarboxamide

InChI

InChI=1S/C9H18N2O/c1-9(2,10)6-11-8(12)7-4-3-5-7/h7H,3-6,10H2,1-2H3,(H,11,12)

InChI Key

YTINKOQQXZLSBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1CCC1)N

Origin of Product

United States

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